molecular formula C12H8N2 B1670421 Phenazine CAS No. 92-82-0

Phenazine

Cat. No. B1670421
CAS RN: 92-82-0
M. Wt: 180.2 g/mol
InChI Key: PCNDJXKNXGMECE-UHFFFAOYSA-N
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Description

Phenazine is a yellow solid compound that serves as a precursor for many derived compounds used as dyes . It is known to exhibit a diverse range of biological properties, such as antimicrobial, antitumor, antioxidant, antimalarial, and neuroprotectant .


Synthesis Analysis

Phenazine synthesis includes several general approaches such as the Wohl–Aue method, Beirut method, condensation of 1,2-diaminobenzenes with 2C-units, reductive cyclization of diphenylamines, oxidative cyclization of 1,2-diaminobenzene/diphenylamines, Pd-catalyzed N-arylation, and multicomponent approaches .


Molecular Structure Analysis

Phenazine, also known as azophenylene, 9,10-diazaanthracene, dibenzo-p-diazine, dibenzo[b,e]pyrazine, and acridizine, has a molecular formula of C12H8N2 and a melting point of 175–176 °C .


Chemical Reactions Analysis

Phenazines have distinct chemical reactivity profiles and have been the focal point of advances in total synthesis, synthetic methods, chemical biology, and drug discovery .


Physical And Chemical Properties Analysis

Phenazines are known for their diverse chemical and physical properties based on the type and position of functional groups present. Their oxidation–reduction (redox) properties and their bright pigmentation and ability to change color with pH and redox state have attracted increasing attention .

Safety And Hazards

Phenazine should be handled with care. Avoid dust formation, breathing mist, gas or vapors, and contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

Future Directions

Phenazines have significant potential in various fields due to their diverse biological properties and significant applications in both medicinal and industrial fields. Future research may focus on their pharmacological activities, mechanisms of action, biosynthetic pathways, and synthetic strategies .

properties

IUPAC Name

phenazine
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InChI

InChI=1S/C12H8N2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H
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InChI Key

PCNDJXKNXGMECE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C3C=CC=CC3=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID2059069
Record name Phenazine
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Molecular Weight

180.20 g/mol
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Physical Description

Colorless or light yellow solid; [Merck Index] Yellow crystalline powder; [Alfa Aesar MSDS]
Record name Phenazine
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Solubility

12.3 [ug/mL] (The mean of the results at pH 7.4)
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Description Aqueous solubility in buffer at pH 7.4

Vapor Pressure

0.0000326 [mmHg]
Record name Phenazine
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Product Name

Phenazine

CAS RN

92-82-0
Record name Phenazine
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Synthesis routes and methods I

Procedure details

Scheme 6 illustrates the synthesis of N-ethyl phenazine 1-hydroxybutyl methyl ether. The phenazine ether (21) is prepared by the alkylation of the 1-hydroxyphenazine (1) with 4-methoxybutylbromide (Aldrich Chemical Company, USA) to give phenazine derivative (21). N-ethyl phenazine (22) is prepared by reaction of compound (21) with diethyl sulfate in the presence of potassium carbonate.
[Compound]
Name
N-ethyl phenazine 1-hydroxybutyl methyl ether
Quantity
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Synthesis routes and methods II

Procedure details

5,10-dihydrophenazine in an amount of 10 g is dissolved in 100 ml ethanol and added to 2.6 g NaOH dissolved in 2 ml of water. The mixture was heated to reflux and O2 bubbled through for 30 minutes. TLC shows that the 5,10-dihydrophenazine is converted completely to phenazine. The mixture was stripped to a volume of 45 ml and 25 ml water added. After cooling in a refrigerator, 8.0 grams of crude phenazine is collected by filtration. The crude phenazine is dissolved in 80 ml toluene, filtered hot, and stripped to 25 ml. When cooled, 5.86 of still somewhat brown phenazine is collected. After an additional recrystallization from toluene, a further toluene solution (50 ml) is treated with 1.0 g charcoal, reduced to 20 ml, cooled to room temperature and then under refrigeration, to yield 4.0 g (40%) of yellow phenazine.
Quantity
0 (± 1) mol
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reactant
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Quantity
100 mL
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Quantity
2.6 g
Type
reactant
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Name
Quantity
2 mL
Type
solvent
Reaction Step Three
Yield
40%

Synthesis routes and methods III

Procedure details

86.24 gms of 25% aqueous TMA(OH) was added to 102.8 ml of deionized water. 107.8 gm of calcined and protonated ZSM-5 was added to form a slurry that was mixed vigorously at 40° C. for 3 hours and 15 minutes. The ion-exchanged material was filtered. The filtrate was kept aside for use in subsequent loadings. To make a 20% loading of TMA(OH) in the zeolite, 154.8 gms of 25% by weight of aqueous TMA(OH) was added to the cake. The resulting slurry was transferred to a rotary evaporator. The temperature of the heating medium was controlled at 40° C. and the rotary evaporator was equipped with a vacuum pump. The drying time was adjusted depending on the vacuum pressure at given temperature. It is preferred to run the drying temperature of not nore than 80° C. The most suitable temperature is 40° C. to reduce the level of TMA(OH) decomposition. For this example, the pressure was controlled at 13 mm Hg at 40° C. Drying was allowed to proceed for about an hour and 10 minutes. The resulting material produced a thick paste that was flowable. This material was transferred to a flat evaporating dish and allowed to further dry at about 35° C. for 15 hours in a vacuum desiccator. The dried solid was not hard and very easy to grind. The coupling reaction test, which consists of reacting aniline and nitrobenzene did not produce phenazine using the above prepared material.
[Compound]
Name
TMA(OH)
Quantity
86.24 g
Type
reactant
Reaction Step One
Name
Quantity
102.8 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
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Quantity
0 (± 1) mol
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reactant
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Synthesis routes and methods IV

Procedure details

This example is similar to TMA(OH) loading Example No. 7 except that the slurry contained 262.4 gms of calcined and protonated ZSM-5, 211.4 gms. Of 25% aqueous TMA(OH) and 262 ml of deionized water. The ion exchange was conducted at 40° C. for three hours. The filter cake after ion exchange was dried using a vacuum desiccator without a nitrogen purge overnight at room temperature. The drier cake was further dried in a vacuum desiccator at 35° C. for 2.5 hours using a nitrogen purge. For a 20% target loading of TMA(OH) onto the ZSM-5, 413.8 gms of 25% aqueous TMA(OH) was added into a vessel that was connected to an assembly that was similar to a rotary evaporator. The hot water bath was maintained at about 35° C. and the drying/evaporating process was conducted for about 2.5 hours at vacuum pressures between 8 and 38 mm Hg. The dried material was removed from the vessel and transferred to a flat dish for further drying in a vacuum desiccator. The drying in the vacuum desiccator was kept at 40° C. for about 3 hours. The resulting dried material was not hard, and easy to grind and consisted of what appears to be one phase when ground. A coupling reaction test based on reacting aniline and nitrobenzene failed to produce phenazine.
[Compound]
Name
TMA(OH)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
TMA(OH)
Quantity
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Type
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0 (± 1) mol
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Name
Quantity
262 mL
Type
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Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Phenazine
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Reactant of Route 3
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Reactant of Route 6
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Citations

For This Compound
105,000
Citations
JB Laursen, J Nielsen - Chemical reviews, 2004 - ACS Publications
… phenazine … 6000 phenazine-containing compounds have been identified and reported during the past century, including compounds arising from early synthetic attempts and phenazine…
Number of citations: 698 pubs.acs.org
A Price-Whelan, LEP Dietrich, DK Newman - Nature chemical biology, 2006 - nature.com
… has shown that phenazine production enhances power output from microbial fuel cells, and that biofuel cells enrich for phenazine-producing organisms; whether phenazine production …
Number of citations: 671 www.nature.com
W Blankenfeldt, JF Parsons - Current opinion in structural biology, 2014 - Elsevier
… a phenazine derivative [5], and the chemical structure was established as 5-N-methyl-1-hydroxyphenazinium betaine by Hillemann in 1938 [6]. Phenazine … of known phenazine natural …
Number of citations: 105 www.sciencedirect.com
DV Mavrodi, TL Peever, OV Mavrodi… - Applied and …, 2010 - Am Soc Microbiol
… leading to the assembly of the phenazine scaffold, but our knowledge of the diversity of phenazine-producing bacteria and the evolution of phenazine (Phz) biosynthesis pathways is …
Number of citations: 273 journals.asm.org
Q Xiao-Ni, LR Dang, WJ Qu, YM Zhang… - Journal of Materials …, 2020 - pubs.rsc.org
… More importantly, phenazine derivatives can be potentially applied in biosensors. Therefore… of phenazine derivatives in optical sensing is summarized. It is expected that phenazine …
Number of citations: 42 pubs.rsc.org
DV Mavrodi, W Blankenfeldt… - Annu. Rev …, 2006 - annualreviews.org
… phenazine-1-carboxylic acid (PCA) (Figure 1), phenazine-… PCA and the green compound phenazine-1-carboxamide (20… (47), is the first phenazine-producing microorganism to have …
Number of citations: 693 www.annualreviews.org
EG Ahuja, P Janning, M Mentel… - Journal of the …, 2008 - ACS Publications
… phenazine derivatives have been isolated, and existing knowledge indicates that all of them originate from either phenazine-1-carboxylic acid (7) or phenazine-1,6-… a tricyclic phenazine …
Number of citations: 86 pubs.acs.org
DV Mavrodi, RF Bonsall, SM Delaney… - Journal of …, 2001 - Am Soc Microbiol
… phenazine operons and three phenazine-modifying genes from P. aeruginosa PAO1. Our results show that P. aeruginosa contains a complex phenazine … in 21 phenazine-producing …
Number of citations: 915 journals.asm.org
JM Turner, AJ Messenger - Advances in microbial physiology, 1986 - Elsevier
Publisher Summary This chapter describes the structural features, nomenclature, origin, metabolism, and some properties of phenazines. Naturally occurring phenazines are pigments …
Number of citations: 394 www.sciencedirect.com
N Guttenberger, W Blankenfeldt… - Bioorganic & medicinal …, 2017 - Elsevier
… levels such that they concluded that phenazine biosynthesis proceeds via anthranilate, which is in contrast to our current knowledge of phenazine biosynthesis. It was later confirmed …
Number of citations: 188 www.sciencedirect.com

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